Reutericyclin is a unique tetramic acid with antimicrobial properties []. It is produced by certain strains of Limosilactobacillus reuteri (formerly known as Lactobacillus reuteri) [, ], a bacterium commonly found in the gastrointestinal tracts of humans and animals. In addition, some strains of Streptococcus mutans also produce reutericyclin through a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) biosynthetic gene cluster called muc [, ]. Reutericyclin plays a significant role in scientific research, particularly in the fields of microbiology, food science, and potentially medicine, due to its potent antimicrobial activity against a wide range of bacteria [, , ].
Dieckmann Condensation: This approach, utilizing D-leucine as a starting material, enables the synthesis of both enantiomers of reutericyclin with high enantiomeric excess [, ].
Pyrroloisoxazole Bicyclic System: This method employs a masked form of the acyltetramic acid core, allowing for selective modifications and the production of diverse analogs for biological testing [, ].
Malimide Transformation: This two-step process involves Grignard reagent addition to malimides, followed by chemoselective transformations with concentrated HCl, leading to the formation of either 5-alkyltetramates or 5-alkyltetramic acids [].
Phosphorus Ylide Chemistry: The utilization of the ylide (triphenylphosphoranylidene)ketene allows for diverse reactions, including the formation of tetronates and tetramates, domino Wittig-Claisen reactions, and the acylation of tetronic acids [].
Reutericyclin features a trisubstituted tetramic acid core with a distinctive acyl side chain []. Its structure is characterized by a five-membered pyrrolidine-2,4-dione heterocycle with an acyl group at the 3-position []. The presence of this tetramic acid moiety is crucial for its biological activity and membrane-active properties [, ].
Reutericyclin's antimicrobial activity stems from its ability to selectively disrupt bacterial membrane function [, ]. Specifically, it dissipates the transmembrane proton potential without forming pores [, ]. This disruption of membrane bioenergetics leads to rapid bacterial cell death, including both actively growing and non-growing cells [, ].
Food Preservation: Reutericyclin-producing L. reuteri strains have shown promising results in controlling the growth of undesirable bacteria in sourdough fermentation [, ]. Additionally, fermentation of canola meal with L. reuteri can increase the antimicrobial activity of phenolic extracts against pathogens like Salmonella enterica and Campylobacter jejuni [].
Combating Antibiotic Resistance: Reutericyclin displays potent activity against multidrug-resistant bacteria, including Clostridium difficile, which is a major concern in healthcare settings [, ]. This finding highlights its potential as a lead compound for developing new antibiotics.
Animal Health: Studies have shown that dietary supplementation with reutericyclin-producing L. reuteri strains can positively impact the gut microbiota of weanling pigs by modulating the abundance of certain bacterial populations [, ].
Oral Health: Reutericyclin production by S. mutans can impact the ecology of oral biofilms, particularly by inhibiting the growth of health-associated commensal bacteria [, ]. Further research is needed to fully understand the implications of this activity on oral health and caries development.
Understanding Microbial Ecology: Investigating the role of reutericyclin in mediating microbial interactions provides valuable insights into the ecological dynamics of microbial communities, particularly in the context of competition, colonization, and pathogenicity [, ].
Structure-Activity Relationship Studies: Developing a deeper understanding of the relationship between reutericyclin's structure and its biological activity is essential for designing analogs with enhanced efficacy and specific targeting. [, ]
Drug Development: Reutericyclin's potent activity against multidrug-resistant bacteria, especially C. difficile, makes it a valuable lead for developing novel antibiotics. [, ]
Delivery Systems: Designing effective delivery systems for reutericyclin, especially for gastrointestinal applications, is crucial to overcome its poor absorption across the intestinal epithelia. [, ]
Combinatorial Therapies: Exploring the potential of combining reutericyclin with other antimicrobial agents could enhance its efficacy and broaden its application spectrum. [, ]
Ecological Impact: Further research is needed to fully elucidate the ecological consequences of reutericyclin production by both beneficial and pathogenic bacteria in various environments. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: